(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid is a hormone with the molecular formula C28H33N3O10 and a molecular weight of 571.58 g/mol . It is a derivative of tetracycline, a well-known class of antibiotics. This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthesis of (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid involves several steps, typically starting with the core structure of tetracycline. The synthetic route includes the introduction of a proline moiety to the tetracycline backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .
Scientific Research Applications
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of tetracycline derivatives.
Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with cellular components.
Medicine: Although not used clinically, it serves as a reference compound in the development of new tetracycline-based antibiotics.
Industry: This compound is utilized in the synthesis of other complex molecules and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to the bacteriostatic effect, where bacterial growth is halted . The molecular targets include the bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis .
Comparison with Similar Compounds
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid is part of the tetracycline family, which includes compounds such as tetracycline, doxycycline, and minocycline. These compounds share a common tetracyclic structure but differ in their functional groups and pharmacological properties . This compound is unique due to the presence of the proline moiety, which imparts distinct chemical and biological properties. Similar compounds include:
Tetracycline: The parent compound with broad-spectrum antibiotic activity.
Doxycycline: Known for its longer half-life and better absorption.
Minocycline: Noted for its enhanced penetration into tissues and anti-inflammatory properties
Properties
CAS No. |
37106-99-3 |
---|---|
Molecular Formula |
C28H33N3O10 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
1-[[[4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H33N3O10/c1-27(40)12-6-4-8-16(32)17(12)21(33)18-13(27)10-14-20(30(2)3)22(34)19(24(36)28(14,41)23(18)35)25(37)29-11-31-9-5-7-15(31)26(38)39/h4,6,8,13-15,20,32-33,36,40-41H,5,7,9-11H2,1-3H3,(H,29,37)(H,38,39) |
InChI Key |
SPJRPARYTUBINA-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prolinomethyltetracycline; PM-TC; PM TC; PMTC; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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